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Abstract
This technical guide provides a comprehensive overview of 2-Methylbenzo[d]thiazole-5-
carbaldehyde (CAS No. 20061-46-5), a heterocyclic compound of significant interest in

medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold, a

known pharmacophore, this molecule serves as a critical building block for the synthesis of

novel therapeutic agents and functional materials. This document consolidates its core physical

and chemical properties, outlines established synthetic strategies, discusses its reactivity, and

explores its potential applications, with a particular focus on the drug development pipeline. All

data is supported by authoritative sources to ensure scientific integrity for researchers,

chemists, and drug development professionals.

Introduction and Strategic Importance
The benzothiazole ring system is a privileged scaffold in drug discovery, appearing in a wide

array of biologically active compounds.[1][2] Its rigid, bicyclic structure and ability to participate

in various non-covalent interactions make it an ideal core for designing molecules that bind to

biological targets with high affinity and specificity. The introduction of a methyl group at the 2-

position and a highly reactive carbaldehyde (aldehyde) group at the 5-position transforms the

basic benzothiazole core into a versatile and valuable synthetic intermediate.
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The aldehyde functional group, in particular, is a linchpin for synthetic chemists. It serves as an

electrophilic handle for a multitude of chemical transformations, including reductive aminations,

Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular

fragments. This capability is paramount in generating libraries of novel compounds for high-

throughput screening in drug discovery programs. This guide will delve into the specific

attributes of 2-Methylbenzo[d]thiazole-5-carbaldehyde that make it a compound of interest.

Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key

identifiers. The structure of 2-Methylbenzo[d]thiazole-5-carbaldehyde consists of a benzene

ring fused to a thiazole ring, with a methyl group at position 2 and an aldehyde group at

position 5.

Caption: 2D structure of 2-Methylbenzo[d]thiazole-5-carbaldehyde.

Table 1: Compound Identification

Identifier Value Source(s)

IUPAC Name

2-methyl-1,3-
benzothiazole-5-
carbaldehyde

[3][4][5]

CAS Number 20061-46-5 [3][4]

Molecular Formula C₉H₇NOS [3][4]

Molecular Weight 177.22 g/mol [3]

Canonical SMILES
CC1=NC2=CC(C=O)=CC=C2

S1
[4][5]

InChIKey
PONNYPGVGULWMI-

UHFFFAOYSA-N
[5]

| Synonyms | 5-Benzothiazolecarboxaldehyde, 2-methyl- |[3][5] |
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The physical and computed properties of a compound are critical for predicting its behavior in

various experimental and biological systems. These parameters influence solubility, reactivity,

and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

Table 2: Physical and Computed Properties

Property Value Source(s)

Purity
≥ 95% (Commercially
available)

[4]

XLogP3 2.2 [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

Exact Mass 177.02483502 Da [3]

Topological Polar Surface Area 58.2 Å² [3]

| Heavy Atom Count | 12 |[3] |

Expert Insight: The XLogP3 value of 2.2 suggests moderate lipophilicity, a favorable

characteristic for drug candidates as it often correlates with good membrane permeability.

The zero hydrogen bond donors and two acceptors (the nitrogen and oxygen atoms) will

govern its interaction with biological macromolecules and its solubility in various solvents.

Synthesis and Reactivity
General Synthetic Pathway
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.

The most common and robust method involves the condensation of a 2-aminothiophenol

derivative with an appropriate electrophile, such as an aldehyde, acid, or nitrile.[6] For 2-
Methylbenzo[d]thiazole-5-carbaldehyde, the logical synthetic precursor would be 2-amino-4-

formylbenzenethiol, which would cyclize upon reaction with an acetylating agent.
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Caption: General synthetic scheme for 2-substituted benzothiazoles.

Key Reactivity
The chemical behavior of 2-Methylbenzo[d]thiazole-5-carbaldehyde is dominated by the

aldehyde group. This group is a prime site for nucleophilic addition, making it an excellent

starting point for building molecular complexity.

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines,

respectively. This is a cornerstone reaction in medicinal chemistry for linking molecular

fragments.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension

of carbon chains.

Condensation Reactions: Can undergo condensation with active methylene compounds

(e.g., malonates) or hydrazines to form a variety of heterocyclic systems.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an

alcohol, providing access to other key functional groups.

Applications in Drug Discovery and Materials
Science
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While specific biological activity for 2-Methylbenzo[d]thiazole-5-carbaldehyde is not

extensively documented in the provided search results, the broader benzothiazole class of

compounds has shown a remarkable range of therapeutic potential.[2] This makes the title

compound a highly valuable starting material for exploring these activities.

Potential Therapeutic Areas for Derivatives:

Anticancer Agents: Many 2-arylbenzothiazole derivatives have demonstrated potent

antiproliferative activity against various cancer cell lines, including lung, liver, and breast

cancers.[7] They can function as inhibitors of crucial enzymes like protein tyrosine kinases

(PTKs) and cyclin-dependent kinases (CDKs).[7]

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as

monoamine oxidase (MAO) inhibitors, which are relevant for treating conditions like

Parkinson's disease and depression.[8]

Antimicrobial Agents: The benzothiazole scaffold is present in compounds with antibacterial

and antifungal properties.[2]

Anti-inflammatory Drugs: This class of compounds has also been explored for its potential to

mitigate inflammation.[2]

The workflow for leveraging this compound in a drug discovery program would typically follow a

path from synthesis to biological evaluation.
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Caption: Conceptual workflow for drug discovery using the target compound.

Spectroscopic and Analytical Data
Characterization of 2-Methylbenzo[d]thiazole-5-carbaldehyde relies on standard analytical

techniques. While specific spectra are proprietary to data providers, the expected signatures

can be inferred. ChemicalBook indicates the availability of 1H NMR, IR, and Mass

Spectrometry data for this compound, which are essential for structure confirmation and purity

assessment.[9]
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¹H NMR: Protons on the benzene ring would appear in the aromatic region, with distinct

signals for the aldehyde proton (likely downfield, ~9-10 ppm), and a singlet for the methyl

group protons (~2.5-3.0 ppm).

IR Spectroscopy: A strong characteristic peak for the aldehyde C=O stretch would be

expected around 1700 cm⁻¹.

Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight

of 177.22 g/mol .[3]

Safety, Handling, and Storage
Proper handling of any chemical reagent is crucial for laboratory safety. Based on GHS

classifications, 2-Methylbenzo[d]thiazole-5-carbaldehyde presents several hazards.[3]

Table 3: GHS Hazard Information

Hazard Code Description Source(s)

H302 Harmful if swallowed [3]

H315 Causes skin irritation [3]

H319 Causes serious eye irritation [3]

| H335 | May cause respiratory irritation |[3] |

Recommended Handling and Storage Protocols:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[10] Ensure adequate ventilation or use respiratory protection, especially when

handling the solid to avoid dust formation.

Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands thoroughly after handling.

[10][11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Incompatible Materials: Keep away from strong oxidizing agents.[12]

Conclusion
2-Methylbenzo[d]thiazole-5-carbaldehyde is more than just a chemical compound; it is an

enabling tool for innovation in the life sciences and material sciences. Its well-defined structure,

coupled with the strategic placement of a reactive aldehyde group on a biologically relevant

benzothiazole scaffold, makes it a valuable intermediate for synthetic chemists. The properties

and synthetic pathways discussed in this guide provide a foundational understanding for

researchers aiming to design and create next-generation pharmaceuticals and functional

materials. Further investigation into the direct biological activities of this compound and its

novel derivatives is a promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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